OVA Peptide (257-264) (TFA), also known as Ovalbumin Peptide 257-264 trifluoroacetic acid salt, is a synthetic peptide fragment derived from the ovalbumin protein. This peptide corresponds to an octameric sequence (SIINFEKL) that serves as a class I restricted epitope presented by the major histocompatibility complex (MHC) molecule H-2Kb. It is predominantly utilized in immunological research to stimulate the activation of CD8+ cytotoxic T lymphocytes, making it a valuable tool in studies related to immune responses and vaccine development .
The synthesis of OVA Peptide (257-264) typically employs solid-phase peptide synthesis (SPPS), a widely used technique for creating peptides in laboratory settings.
Technical Details:
Industrial production mirrors laboratory synthesis but utilizes automated synthesizers for efficiency and scalability. The final product is purified to achieve a purity level exceeding 95% .
During its synthesis, OVA Peptide (257-264) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation or reduction reactions under standard conditions.
Common Reagents and Conditions:
OVA Peptide (257-264) functions by binding to the MHC class I molecule H-2Kb on antigen-presenting cells. This complex is recognized by the T cell receptor on CD8+ T cells, leading to their activation. The activation process involves a cascade of intracellular signaling events primarily driven by tyrosine phosphorylation, ultimately resulting in T cell proliferation and differentiation .
OVA Peptide (257-264) has several scientific applications:
Ovalbumin (OVA), the predominant glycoprotein in egg white, has served as a cornerstone model antigen in immunology for over five decades. Its adoption stems from several intrinsic properties: moderate immunogenicity, well-characterized structure, and relevance to food allergy research. As a 45 kDa protein containing both B-cell and T-cell epitopes, OVA enables comprehensive studies of adaptive immunity mechanisms. Early work established that OVA contains multiple major histocompatibility complex (MHC) class I and II-restricted epitopes capable of eliciting robust humoral and cell-mediated immune responses in murine models [7] [10]. This multifaceted immunogenicity has positioned OVA as an indispensable tool for investigating antigen processing pathways, epitope mapping, and immune cell activation dynamics.
OVA's significance extends beyond fundamental immunology into applied research. Its epitopes have been extensively mapped in both murine and human systems, revealing context-dependent presentation patterns. For example, studies comparing administration routes (oral, subcutaneous, intraperitoneal) demonstrated that entry method significantly influences which epitopes dominate immune responses [10]. This plasticity makes OVA exceptionally valuable for evaluating vaccine delivery strategies and allergen-specific immunotherapies. Furthermore, the development of OVA-expressing tumor cell lines (e.g., E.G7) established OVA as a critical model for cancer immunotherapy research, enabling standardized assessment of T-cell responses against tumor-associated antigens [5].
Table 1: Key Epitopes of Ovalbumin in Murine Immunology
| Epitope Position | Epitope Sequence | MHC Restriction | Immune Response Characteristics | Primary Research Applications |
|---|---|---|---|---|
| 55-62 | KVVRFDKL | H-2Kb | Weak cytolytic T-cell response | Antigen processing studies |
| 257-264 | SIINFEKL | H-2Kb | Strong CD8+ T-cell activation | Cancer immunotherapy models |
| 323-339 | ISQAVHAAHAEINEAGR | I-Ad | Dominant CD4+ Th2 response | Allergy mechanism studies |
| 176-183 | TEWTSSNV | H-2Kb | Low T-cell immunogenicity | Epitope immunodominance studies |
The octameric peptide SIINFEKL (OVA257-264) represents the most extensively characterized MHC class I-restricted epitope in immunology. This peptide binds with high affinity (IC50 ≈ 10 nM) to the H-2Kb molecule in C57BL/6 mice [1] [5], forming a stable peptide-MHC complex readily recognized by CD8+ T cells. Its canonical status arises from several unique properties: consistent immunogenicity across diverse delivery platforms, predictable processing kinetics, and the availability of specialized reagents for detection. The development of the 25-D1.16 monoclonal antibody, which specifically recognizes SIINFEKL-H-2Kb complexes, revolutionized quantitative analysis of antigen presentation [10], enabling precise tracking of epitope density on antigen-presenting cells.
A particularly fascinating aspect of SIINFEKL immunobiology is its context-dependent processing. Research demonstrates that the TAP (Transporter Associated with Antigen Processing)-independence of SIINFEKL presentation varies significantly depending on its protein context:
This differential processing suggests compartmentalization of antigen processing pathways. Chloroquine inhibition studies further revealed that acidic compartments contribute more substantially to processing of full-length OVA than to fusion proteins containing SIINFEKL [2]. These findings fundamentally reshaped understanding of exogenous antigen presentation pathways and established SIINFEKL as an essential probe for studying non-canonical MHC class I presentation mechanisms.
Table 2: Context-Dependent Presentation Efficiency of SIINFEKL Epitope
| Antigen Source | Relative Presentation Efficiency in C57BL/6 Macrophages | Relative Presentation Efficiency in TAP1-/- Macrophages | TAP Dependence Profile |
|---|---|---|---|
| Full-length ovalbumin (native) | 100% | ≈1% | High dependence |
| Crl-OVA fusion protein | 85-90% | ≈20-30% | Low dependence |
| MBP-Crl-OVA fusion protein | 80-85% | ≈15-25% | Low dependence |
| Synthetic SIINFEKL peptide | 95-100% | 90-95% | Minimal dependence |
The trifluoroacetate (TFA) salt form of OVA peptide(257-264) is not merely an incidental feature but a critical determinant of the peptide's physicochemical and functional properties. TFA counter-ions significantly enhance peptide solubility in aqueous environments (≥12 mg/mL in water) compared to non-salt forms, facilitating preparation of stock solutions for immunological assays [1] [6]. This solubility is paramount for in vitro applications where precise concentration control is essential, particularly in T-cell stimulation experiments requiring specific peptide concentrations for optimal activation.
The stabilizing influence of TFA extends to preserving peptide integrity during storage. OVA peptide(257-264) TFA maintains >95% purity when stored lyophilized at -80°C for up to two years, with minimal degradation observed [1]. This stability profile ensures experimental reproducibility across laboratories and over extended study durations. Perhaps most remarkably, the TFA counter-ion influences the peptide's supramolecular behavior. Research demonstrates that SIINFEKL-TFA spontaneously self-assembles into β-sheet-rich nanofibers that form stable hydrogels, a property characterized through multiple analytical techniques:
This self-assembly property has profound implications for the peptide's immunological activity. Peptide hydrogels inherently exhibit adjuvant-like properties due to their particulate nature and sustained release characteristics. The hydrogel form of SIINFEKL-TFA enhances CD8+ T-cell activation compared to monomeric peptide solutions, likely through prolonged antigen persistence and innate immune stimulation [6]. This discovery necessitates reevaluation of historical data using SIINFEKL in adjuvant studies, as its inherent self-assembly properties may have contributed significantly to observed immune responses. Furthermore, the hydrogel-forming capacity opens novel therapeutic applications in drug delivery systems where sustained T-cell activation is desirable, such as in cancer immunotherapy or chronic infection models.
The TFA counter-ion thus serves multiple essential functions: it stabilizes the peptide structure during storage, enables preparation of concentrated aqueous solutions for experimental use, and unexpectedly contributes to the peptide's capacity for higher-order organization that enhances its immunostimulatory properties. These attributes collectively establish OVA peptide(257-264) TFA as not merely a soluble antigenic peptide but as a structurally sophisticated immunological tool with unique biophysical behaviors that directly influence its research applications.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8